molecular formula C7H8ClF2NS B1355747 2-[(Difluoromethyl)thio]aniline hydrochloride CAS No. 29330-07-2

2-[(Difluoromethyl)thio]aniline hydrochloride

Cat. No. B1355747
CAS RN: 29330-07-2
M. Wt: 211.66 g/mol
InChI Key: BITYAQYGHLXKMO-UHFFFAOYSA-N
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Description

“2-[(Difluoromethyl)thio]aniline hydrochloride” is a chemical compound used for proteomics research . It has the molecular formula C7H8ClF2NS and a molecular weight of 211.660 g/mol .


Molecular Structure Analysis

The molecular structure of “2-[(Difluoromethyl)thio]aniline hydrochloride” consists of seven carbon atoms ©, eight hydrogen atoms (H), one chlorine atom (Cl), two fluorine atoms (F), one nitrogen atom (N), and one sulfur atom (S) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(Difluoromethyl)thio]aniline hydrochloride” include a molecular weight of 211.660 g/mol . More detailed properties were not available in the web search results.

Scientific Research Applications

Bioisostere Properties

  • The difluoromethyl group, as in 2-[(Difluoromethyl)thio]aniline hydrochloride, is of growing interest in organic chemistry. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. This property is valuable in drug design, as it affects the drug-like properties, hydrogen bonding, and lipophilicity of compounds (Zafrani et al., 2017).

Corrosion Inhibition

  • Compounds containing the 2-[(Difluoromethyl)thio]aniline structure have been explored for their potential as corrosion inhibitors. For instance, studies on thiophene Schiff bases have shown their efficiency in preventing corrosion of metals in acidic environments, highlighting their industrial application in material protection (Daoud et al., 2014).

Organic Synthesis

  • In organic synthesis, the 2-[(Difluoromethyl)thio]aniline hydrochloride and related compounds are used in radical arylation reactions. These reactions are significant for preparing substituted 2-aminobiphenyls, a class of compounds with various applications in chemistry and material science (Hofmann et al., 2014).

Material Science

  • 2-[(Difluoromethyl)thio]aniline derivatives have been studied for their application in material science, particularly in the development of fluorescent scaffolds. These scaffolds can be used in creating solid-state fluorescence materials and probes, which are essential in fields like bioimaging and sensing (Beppu et al., 2014).

Antimicrobial Activities

  • Some derivatives of 2-[(Difluoromethyl)thio]aniline have been synthesized and evaluated for their antimicrobial activities. This includes the development of compounds with potential applications in treating microbial infections (Yolal et al., 2012).

Catalysis

  • The 2-[(Difluoromethyl)thio]aniline structure has been incorporated in the development of catalytic compounds. For example, its derivatives have been used in synthesizing binuclear palladacycles, which have applications in catalysis, a critical process in chemical manufacturing (Chattopadhyay et al., 1997).

properties

IUPAC Name

2-(difluoromethylsulfanyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NS.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITYAQYGHLXKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Difluoromethyl)thio]aniline hydrochloride

CAS RN

29330-07-2
Record name 2-[(difluoromethyl)sulfanyl]aniline hydrochloride
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